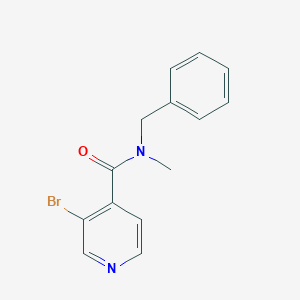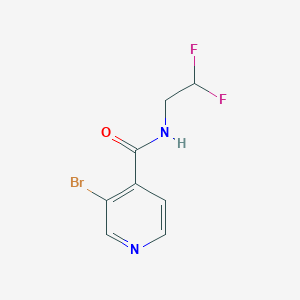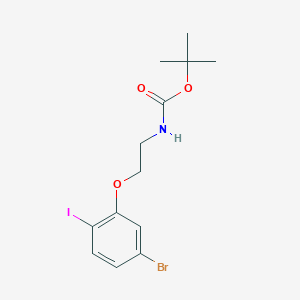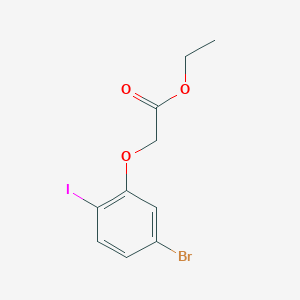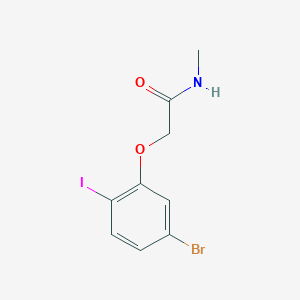
2-(5-Bromo-2-iodophenoxy)-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Bromo-2-iodophenoxy)-N-methylacetamide is an organic compound that features both bromine and iodine atoms attached to a phenoxy group, which is further connected to an N-methylacetamide moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bromo-2-iodophenoxy)-N-methylacetamide typically involves the reaction of 5-bromo-2-iodophenol with N-methylacetamide under specific conditions. One common method includes:
- Dissolving 5-bromo-2-iodophenol in a suitable solvent such as acetone.
- Adding N-methylacetamide and a base like potassium carbonate to the solution.
- Stirring the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Filtering the reaction mixture and concentrating the filtrate to obtain the desired product.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (bromine and iodine).
Oxidation and Reduction Reactions: The phenoxy group can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like triethylamine or potassium carbonate.
Major Products:
Substitution Reactions: Products with different substituents replacing the halogen atoms.
Oxidation Products: Phenolic derivatives or quinones.
Reduction Products: Reduced forms of the phenoxy group or the amide moiety.
Coupling Products: Biaryl compounds or other complex structures.
科学的研究の応用
2-(5-Bromo-2-iodophenoxy)-N-methylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition due to its unique structure.
Medicine: Investigated for its potential as a pharmacophore in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(5-Bromo-2-iodophenoxy)-N-methylacetamide depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The presence of halogen atoms can influence its binding affinity and specificity. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the bromine and iodine atoms, which can stabilize or destabilize intermediates.
類似化合物との比較
5-Bromo-2-iodophenol: Shares the phenol core but lacks the N-methylacetamide group.
2-(5-Bromo-2-iodophenoxy)acetic acid: Similar structure but with an acetic acid moiety instead of N-methylacetamide.
2-(5-Bromo-2-iodophenoxy)-N,N-dimethylacetamide: Similar but with two methyl groups on the amide nitrogen.
Uniqueness: 2-(5-Bromo-2-iodophenoxy)-N-methylacetamide is unique due to the combination of bromine and iodine atoms with the N-methylacetamide group, which can impart distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
2-(5-bromo-2-iodophenoxy)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrINO2/c1-12-9(13)5-14-8-4-6(10)2-3-7(8)11/h2-4H,5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IORNESXKRTXRLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=C(C=CC(=C1)Br)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrINO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

